[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-2-3-4-5-8-14-11-17-15-9-6-7-10-16(15)21(24)26-19(17)12-18(14)25-13-20(22)23/h11-12H,2-10,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMHAEFPTXNFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents like acetone and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzochromene compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives based on (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which showed promising antibacterial activity against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa . The specific derivatives synthesized from the parent compound displayed varying degrees of efficacy, indicating potential for further development in antimicrobial therapies.
Anticancer Properties
The anticancer effects of compounds related to benzochromenes have been extensively studied. A notable case involved the evaluation of synthesized compounds against the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that these compounds could serve as potential anticancer agents .
Data Table: Antimicrobial and Anticancer Activity
| Compound Name | Activity Type | Target Organism/Cell Line | Efficacy |
|---|---|---|---|
| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Antimicrobial | Staphylococcus pneumoniae | High |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid N'-[2-(4-hydroxy)] hydrazide | Antimicrobial | Pseudomonas aeruginosa | Moderate |
| Synthesized benzochromene derivatives | Anticancer | MCF-7 Cell Line | Significant cytotoxicity |
Material Science Applications
The unique structural characteristics of [(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid make it a candidate for applications in material science. Its potential use in developing organic light-emitting diodes (OLEDs) and photovoltaic cells has been explored due to its favorable electronic properties . The compound's ability to form stable films can be advantageous in creating efficient light-emitting materials.
Case Study 1: Antimicrobial Derivatives
In a study conducted on various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, researchers synthesized multiple compounds and tested their antimicrobial properties. The findings revealed that several derivatives exhibited strong activity against gram-positive bacteria, indicating their potential use in developing new antibacterial agents .
Case Study 2: Anticancer Screening
A comprehensive screening of synthesized benzochromene derivatives against cancer cell lines demonstrated significant anticancer activity. The study utilized the MTT assay to evaluate cell viability post-treatment with various concentrations of the compounds. Results showed that specific derivatives led to a marked reduction in cell viability, supporting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of [(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of analogs derived from the evidence:
Key Observations
Substituent Effects :
- The hexyl chain in the target compound significantly increases lipophilicity compared to methyl or unsubstituted analogs (e.g., C16H16O5 vs. C15H14O5) .
- Esterification (e.g., isopropyl ester in ) enhances metabolic stability but requires enzymatic hydrolysis for activation .
Benzo[f]chromene derivatives () exhibit distinct electronic properties due to a different fused-ring orientation, which may influence photophysical or therapeutic activity .
Functional Group Diversity :
Biological Activity
The compound [(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid, also referred to as 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, is a synthetic derivative of benzochromene. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 372.5 g/mol. The compound features a benzochromene core structure which is known for its diverse biological properties.
Anticancer Properties
Research indicates that derivatives of benzochromene exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.
- Mechanism of Action : The compound has been observed to affect the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. For example:
- Cell Cycle Arrest : In vitro studies demonstrated that certain derivatives caused G2/M phase arrest in Hep3B liver cancer cells, comparable to the effects of established chemotherapeutics like Doxorubicin .
- Alpha-fetoprotein (AFP) Reduction : The compound significantly reduced AFP secretion in treated Hep3B cells, indicating decreased tumorigenicity and proliferation .
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. The ability to scavenge free radicals can play a crucial role in preventing oxidative stress-related diseases.
- DPPH Assay : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) revealed that compounds with similar structures exhibited varying degrees of antioxidant activity. The IC50 values indicated moderate antioxidant capabilities compared to standard antioxidants like Trolox .
Case Studies
Several studies have investigated the biological effects of related compounds:
Q & A
Q. What synthetic strategies are recommended for preparing [(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid, and how can structural integrity be validated?
Answer:
- Synthesis: Multi-step organic synthesis is typically employed, starting with the formation of the benzo[c]chromen core via cyclization reactions. The hexyl side chain and acetic acid moiety can be introduced through alkylation or coupling reactions, such as Mitsunobu conditions for ether linkages. For analogs, carbamate or ester intermediates are often used to protect functional groups during synthesis .
- Structural Validation:
- X-ray crystallography: Use SHELXL for refinement of crystal structures, ensuring accurate bond lengths and angles .
- Spectroscopy: H/C NMR to confirm proton environments and carbonyl/ether functionalities. Compare spectral data with structurally similar chromen derivatives (e.g., H NMR δ 7.43 ppm for aromatic protons in related compounds) .
- Purity: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to verify molecular weight .
Q. What biological targets or mechanisms are associated with this compound based on structural analogs?
Answer:
- Enzyme Inhibition: Analogs with the 6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen scaffold show activity against fatty acid amide hydrolase (FAAH), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative disease research .
- Structural Insights: The chromen core may interact with hydrophobic enzyme pockets, while the acetic acid moiety could engage in hydrogen bonding with catalytic residues. Compare inhibitory IC values of analogs to establish baseline activity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with target enzymes?
Answer:
- Geometry Optimization: Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate bond lengths, angles, and dihedrals. Compare with crystallographic data to validate computational models .
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to predict binding modes to FAAH or AChE. Focus on the hexyl chain’s role in hydrophobic interactions and the acetic acid’s electrostatic contributions .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein hydrogen-bond occupancy .
Q. How should discrepancies between crystallographic data and computational predictions be resolved?
Answer:
- Refinement Cross-Validation: Reprocess diffraction data using SHELXL and alternative software (e.g., PHENIX) to identify systematic errors in crystallographic models .
- Experimental-Computational Alignment: Overlay DFT-optimized structures with X-ray coordinates (RMSD < 0.5 Å). If deviations occur in flexible regions (e.g., hexyl chain), perform QM/MM simulations to account for dynamic effects .
- Spectroscopic Corroboration: Use NOESY NMR to validate spatial proximities predicted by both models .
Q. How do substituent variations (e.g., alkyl chain length, ester vs. acid groups) impact biological activity in structure-activity relationship (SAR) studies?
Answer:
- Key Modifications:
- Hexyl vs. Methyl Chains: Compare logP values to assess hydrophobicity-driven membrane permeability. Methyl analogs (e.g., 3-methyl derivatives) may show reduced cellular uptake .
- Acetic Acid vs. Ester: Esterification (e.g., methyl ester in ) reduces polarity, potentially enhancing blood-brain barrier penetration. Hydrolysis studies (pH 7.4 buffer) can quantify stability .
- Assay Design: Test analogs in enzyme inhibition assays (FAAH/AChE) and measure IC shifts. For example, replacing hexyl with shorter chains may decrease potency due to weaker hydrophobic interactions .
Q. What strategies are recommended for resolving conflicting bioactivity data across different assay platforms?
Answer:
- Assay Standardization: Use recombinant enzyme systems (e.g., human FAAH expressed in E. coli) to minimize variability from tissue sources. Include positive controls (e.g., URB597 for FAAH) in all runs .
- Data Normalization: Express activity as % inhibition relative to vehicle controls. Apply Z-factor analysis to validate assay robustness (Z > 0.5).
- Orthogonal Validation: Confirm hits in secondary assays (e.g., cellular thermal shift assays for target engagement) .
Q. How can regioselectivity challenges during chromen-ring functionalization be addressed?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) at the 3-position to steer electrophilic substitution to the 6-oxo site.
- Metal Catalysis: Utilize Pd-catalyzed C–H activation (e.g., Pd(OAc)/ligand systems) for selective functionalization of the chromen core .
- Kinetic Analysis: Monitor reaction progress via LC-MS to identify intermediates and optimize reaction time/temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
